molecular formula C11H21NO4 B558478 (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid CAS No. 89536-85-6

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid

Cat. No. B558478
CAS RN: 89536-85-6
M. Wt: 231,29 g/mole
InChI Key: XPUAXAVJMJDPDH-MRVPVSSYSA-N
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Description

“®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid” is a derivative of DAP (Diaminopimelic acid) and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . It’s also known as a monoprotected derivative of DAP .


Synthesis Analysis

The synthesis of this compound involves the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The molecular structure of this compound is consistent with its proposed structures as per NMR, elemental analysis, and IR spectroscopic analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically carried out in room-temperature ionic liquids. These reactions are used in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .


Physical And Chemical Properties Analysis

The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature. All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .

Scientific Research Applications

Synthesis of Renin Inhibitors

The compound has been utilized in the synthesis of angiotensinogen transition-state analogues as renin inhibitors. A specific synthesis described the creation of a protected carboxylic acid, acting as an intermediate for renin inhibitory peptides. These analogues demonstrated potent inhibitory effects on human plasma renin, with the glycol moiety mimicking the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis, suggesting its application in designing transition-state analogues for enzyme inhibition (Thaisrivongs et al., 1987).

Chemoenzymatic Synthesis

It has been synthesized through chemoenzymatic methods for creating amino acids. In one study, (R)- and (S)-4-Amino-3-methylbutanoic acids were synthesized from dimethyl 3-methylglutarate using pig liver esterase, indicating its utility in producing enantiomerically pure amino acids for further research and development (Andruszkiewicz et al., 1990).

Enzymatic Reduction

In another application, the compound served as a precursor in the enzymatic reduction process to produce biologically active substances. The research demonstrated the stereoselective formation of erythro-hydroxy esters and (R)-hydroxy esters, showcasing its potential in the biosynthesis of pharmacologically relevant molecules (Hashiguchi et al., 1992).

Synthesis of Natural Product Precursors

Furthermore, the compound has been a key intermediate in the synthesis of natural product precursors, such as the synthesis of β,γ-unsaturated α-amino acids from D-mannitol, highlighting its versatility and importance in synthetic organic chemistry (Xu Hua-jian, 2009).

Safety And Hazards

The safety information for this compound includes hazard statements H315, H319, H335, and precautionary statements P261, P305, P338, P351 .

Future Directions

The future directions for this compound involve expanding the applicability of AAILs. This can be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

properties

IUPAC Name

(2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUAXAVJMJDPDH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427033
Record name Boc-N-methyl-D-Valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid

CAS RN

89536-85-6
Record name Boc-N-methyl-D-Valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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